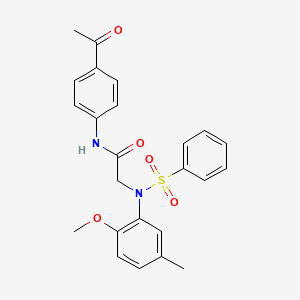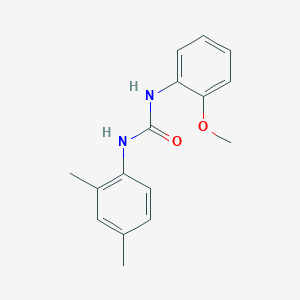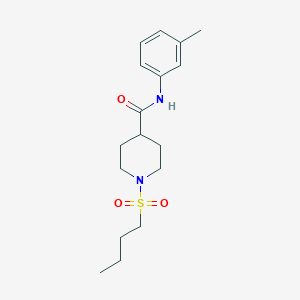
N-(3,5-dichloro-2-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichloro-2-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is a chemical compound that has been widely used in scientific research. This compound is also known as DEC or diethylcarbamazine, and it belongs to the class of anthelmintic drugs. DEC has been used as a treatment for lymphatic filariasis, a parasitic disease that affects millions of people worldwide.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dichloro-2-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is not fully understood. However, it is believed that the drug works by inhibiting the synthesis of microfilariae, the larval form of filarial worms. DEC may also affect the metabolism of the adult worms, leading to their death. In addition, DEC has been shown to have immunomodulatory effects, which may contribute to its anthelmintic activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of circulating microfilariae in the blood of infected individuals, leading to a reduction in symptoms and disease transmission. DEC has also been shown to modulate the immune response, leading to an increase in the production of cytokines and other immune mediators. In addition, DEC has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,5-dichloro-2-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride in lab experiments is its anthelmintic activity. This makes it a useful tool for investigating the host-parasite relationship and the effects of anthelmintic drugs on the immune system. However, there are also some limitations to the use of DEC in lab experiments. For example, the drug may have off-target effects on other organisms, which could complicate the interpretation of results. In addition, the use of DEC in lab experiments may not fully reflect the complex interactions between the host and the parasite in vivo.
Direcciones Futuras
There are several future directions for research on N-(3,5-dichloro-2-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride. One area of research is the development of new anthelmintic drugs that are more effective and have fewer side effects than DEC. Another area of research is the investigation of the immunomodulatory effects of DEC and their potential use in the treatment of other diseases such as autoimmune disorders and cancer. Finally, there is a need for further research on the host-parasite relationship and the mechanisms of action of anthelmintic drugs in order to develop more effective treatments for parasitic infections.
Métodos De Síntesis
The synthesis of N-(3,5-dichloro-2-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride involves the reaction of 3,5-dichloro-2-ethoxybenzyl chloride with 4-morpholineethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound. The overall yield of this synthesis method is around 70%.
Aplicaciones Científicas De Investigación
N-(3,5-dichloro-2-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been widely used in scientific research for its anthelmintic properties. It has been shown to be effective against a variety of parasitic worms, including filarial worms that cause lymphatic filariasis. DEC has also been used in the treatment of other parasitic infections such as onchocerciasis, loiasis, and mansonellosis. In addition, DEC has been used in research studies to investigate the effects of anthelmintic drugs on the immune system and the host-parasite relationship.
Propiedades
IUPAC Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2.2ClH/c1-2-21-15-12(9-13(16)10-14(15)17)11-18-3-4-19-5-7-20-8-6-19;;/h9-10,18H,2-8,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBCNNUZOLYISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-yl)-3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5411502.png)

![methyl 4-{[3-(phenylsulfonyl)propanoyl]amino}benzoate](/img/structure/B5411519.png)
![N-[2-(2-furyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5411522.png)
![methyl [4-(3-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5411527.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5411540.png)

![7-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5411559.png)
![2-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5411566.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-ethylphenyl)urea](/img/structure/B5411573.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411576.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411585.png)
